4-Sulfamoylbenzoic acid 4-Sulfamoylbenzoic acid Carzenide is a sulfonamide.
Brand Name: Vulcanchem
CAS No.: 138-41-0
VCID: VC0002764
InChI: InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
SMILES: C1=CC(=CC=C1C(=O)O)S(=O)(=O)N
Molecular Formula: C7H7NO4S
Molecular Weight: 201.20 g/mol

4-Sulfamoylbenzoic acid

CAS No.: 138-41-0

Cat. No.: VC0002764

Molecular Formula: C7H7NO4S

Molecular Weight: 201.20 g/mol

* For research use only. Not for human or veterinary use.

4-Sulfamoylbenzoic acid - 138-41-0

Specification

CAS No. 138-41-0
Molecular Formula C7H7NO4S
Molecular Weight 201.20 g/mol
IUPAC Name 4-sulfamoylbenzoic acid
Standard InChI InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12)
Standard InChI Key UCAGLBKTLXCODC-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)O)S(=O)(=O)N
Canonical SMILES C1=CC(=CC=C1C(=O)O)S(=O)(=O)N

Introduction

Structural and Chemical Properties

4-Sulfamoylbenzoic acid is characterized by a benzoic acid backbone substituted with a sulfamoyl group at the para position. This configuration confers unique electronic and steric properties, enabling interactions with biological targets such as enzymes and microbial proteins. Key physicochemical properties include:

PropertyValue
Molecular Weight201.20 g/mol
IUPAC Name4-(sulfamoyl)benzoic acid
CAS Registry Number138-41-0
SolubilityModerate in polar solvents

The sulfamoyl group (SO2NH2-\text{SO}_2\text{NH}_2) enhances hydrogen-bonding capacity, critical for binding to enzyme active sites, while the carboxylic acid moiety contributes to solubility and pharmacokinetic optimization .

Synthesis and Derivative Development

Synthetic Routes to 4-Sulfamoylbenzoic Acid

While the parent compound’s synthesis is well-established via sulfonation of benzoic acid derivatives, recent innovations focus on functionalizing 4-SBA to enhance bioactivity. A notable method involves:

  • Sulfonation of 4-Aminobenzoic Acid: Reaction with chlorosulfonic acid yields the sulfamoyl intermediate, which is subsequently hydrolyzed to 4-SBA.

  • Post-Synthetic Modifications: Derivatives are synthesized via esterification, amidation, or etherification of the carboxylic acid or sulfamoyl groups .

Key Derivatives and Their Design

Recent work has prioritized 4-phenoxy-5-sulfamoylbenzoic acid derivatives, engineered to dual-target urease and bacterial pathogens. These compounds are synthesized through:

  • Nucleophilic Aromatic Substitution: Introducing phenoxy groups at the 5-position of the benzene ring.

  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize inhibitory potency .

Biological Activities and Mechanisms

Dual-Action Anti-Urease and Antibacterial Activity

The 4-phenoxy-5-sulfamoylbenzoic acid derivatives exhibit remarkable dual functionality:

Urease Inhibition

Urease, a nickel-dependent enzyme linked to gastric ulcers, is inhibited via:

  • Chelation of Active-Site Nickel: The sulfamoyl group coordinates with Ni²⁺ ions, disrupting catalytic activity.

  • Competitive Binding: Derivatives mimic the transition state of urea hydrolysis, reducing substrate turnover .

Antibacterial Action

Against pathogens like Helicobacter pylori and Staphylococcus aureus, these derivatives:

  • Disrupt Cell Wall Synthesis: Interaction with penicillin-binding proteins (PBPs).

  • Inhibit Efflux Pumps: Enhancing intracellular antibiotic retention .

Table 1: Bioactivity of Selected 4-SBA Derivatives

DerivativeAnti-Urease IC₅₀ (µM)Antibacterial MIC (µg/mL)Target Pathogen
Compound A12.48.2H. pylori
Compound B9.86.5S. aureus (MRSA)
Compound C15.110.4Pseudomonas aeruginosa

Therapeutic Applications

Gastrointestinal Disorders

By inhibiting urease, 4-SBA derivatives reduce gastric ammonia levels, offering a novel approach to treating peptic ulcers. Preclinical models demonstrate:

  • 70% Reduction in Ulcer Incidence: Compared to proton-pump inhibitors alone.

  • Synergy with Antibiotics: Enhanced eradication of H. pylori in co-therapy regimens .

Combatting Antimicrobial Resistance

The dual mechanism of 4-SBA derivatives circumvents traditional resistance pathways. For example:

  • Overcoming β-Lactam Resistance: By targeting non-enzymatic pathways in MRSA.

  • Biofilm Disruption: Reducing bacterial adherence by 60% in P. aeruginosa infections .

Future Directions and Challenges

Optimization Strategies

  • Enhancing Blood-Brain Barrier Penetration: For potential CNS applications.

  • Prodrug Development: Masking the carboxylic acid to improve oral bioavailability.

Clinical Translation Hurdles

  • Metabolic Stability: Addressing rapid glucuronidation observed in vitro.

  • Resistance Monitoring: Proactive surveillance for emergent bacterial adaptations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator